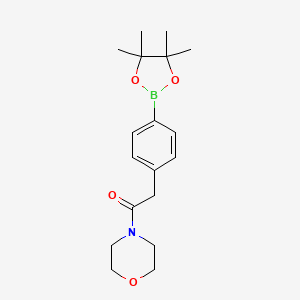

1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organoboron compounds containing multiple functional groups. The compound's full systematic name reflects its structural complexity, with each component precisely defined according to established nomenclature rules. Alternative nomenclature systems provide additional descriptive names such as 4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetyl}morpholine, which emphasizes the acetyl linkage between the phenyl and morpholine components. The Chemical Abstracts Service has assigned multiple synonyms to this compound, including 1-(4-morpholinyl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-Ethanone, demonstrating the various ways this molecule can be systematically described.

Table 1: Structural and Identification Data for this compound

The structural identification of this compound relies on multiple analytical parameters that uniquely define its molecular architecture. The InChI (International Chemical Identifier) string provides a complete structural description that can be computationally processed, while the InChI Key offers a condensed hash-like representation for database searches. The Simplified Molecular-Input Line-Entry System notation enables straightforward representation of the molecule's connectivity and stereochemistry in a linear format that is particularly useful for computational chemistry applications. These various identification systems collectively ensure unambiguous characterization of the compound across different chemical databases and research contexts.

The molecular architecture of this compound can be dissected into its constituent structural elements for detailed analysis. The pinacol boronic ester portion consists of a boron atom bound to two oxygen atoms that form part of a six-membered dioxaborolane ring, with four methyl groups providing steric protection and enhanced stability. The phenyl ring serves as the central aromatic scaffold, connecting the boronic ester functionality to the ethanone carbonyl group through a methylene spacer. The morpholine ring, characterized by its six-membered heterocyclic structure containing both nitrogen and oxygen atoms, completes the molecular framework and contributes to the compound's overall polarity and potential for hydrogen bonding interactions.

Historical Context in Boronic Ester Chemistry

The development of boronic ester chemistry traces its origins to fundamental discoveries in organoboron chemistry that began in the nineteenth century. Edward Frankland reported the first preparation and isolation of a boronic acid in 1860, synthesizing ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate, followed by air oxidation. This pioneering work established the foundation for all subsequent developments in boronic acid and ester chemistry, demonstrating that organoboron compounds could be prepared, isolated, and characterized as stable synthetic intermediates. The evolution from Frankland's early work to modern pinacol boronic esters represents more than 160 years of continuous development in understanding and manipulating the unique properties of organoboron compounds.

Table 2: Historical Milestones in Boronic Ester Development

The transformation of boronic acid chemistry into practical synthetic methodology accelerated dramatically in the late twentieth century with the development of transition metal-catalyzed cross-coupling reactions. The first Suzuki-type cross-coupling reaction utilizing catechol alkenylboronic esters was reported in 1979, demonstrating the potential for organoboron compounds to participate in palladium-catalyzed carbon-carbon bond formation. This breakthrough was followed in 1981 by the landmark publication of Suzuki and Miyaura describing the cross-coupling of boronic acids with organohalides, establishing what would become known as the Suzuki-Miyaura reaction. The impact of this methodology was so transformative that it contributed to the 2010 Nobel Prize in Chemistry, recognizing cross-coupling reactions as one of the most important synthetic tools in modern organic chemistry.

Pinacol boronic esters emerged as particularly valuable derivatives within the broader family of boronic acid compounds due to their enhanced stability and synthetic utility. Unlike boronic acids, which can undergo anhydride formation and other side reactions, pinacol esters maintain their structural integrity under a wide range of conditions while retaining reactivity in cross-coupling processes. The pinacol protecting group, derived from 2,3-dimethyl-2,3-butanediol, forms a six-membered dioxaborolane ring that effectively shields the boron center from unwanted reactions while preserving its ability to participate in transmetalation processes. This balance between stability and reactivity has made pinacol boronic esters the preferred choice for many synthetic applications, particularly in pharmaceutical research where compound stability during storage and handling is paramount.

The incorporation of morpholine functionality into boronic ester frameworks represents a more recent development in the field, reflecting the growing sophistication of modern synthetic chemistry. Morpholine-containing compounds have gained significant attention in medicinal chemistry due to their favorable pharmacological properties and their ability to modulate the biological activity of drug molecules. The combination of morpholine with boronic ester functionality, as exemplified by this compound, demonstrates how contemporary synthetic chemistry builds upon historical foundations to create increasingly complex and functionally diverse molecular architectures. This evolution reflects the broader trend in chemical synthesis toward the development of multifunctional building blocks that can serve multiple roles in complex synthetic sequences.

Propriétés

IUPAC Name |

1-morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)15-7-5-14(6-8-15)13-16(21)20-9-11-22-12-10-20/h5-8H,9-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWLZNJSVHKWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (CAS No. 656257-49-7) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity based on available research findings and case studies.

- Molecular Formula : C18H26BNO5

- Molecular Weight : 346.23 g/mol

- CAS Number : 656257-49-7

- Purity : 95%

| Property | Value |

|---|---|

| Molecular Formula | C18H26BNO5 |

| Molecular Weight | 346.23 g/mol |

| CAS Number | 656257-49-7 |

| Purity | 95% |

The compound exhibits biological activity primarily through its interaction with various biological pathways. The presence of the morpholino group and the dioxaborolane moiety suggests that it may act as a covalent inhibitor in specific enzymatic reactions.

Biological Activity

Research indicates that this compound may have multiple biological activities, including:

- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific kinases involved in cancer progression.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Some studies indicate that it could possess antimicrobial activity against various pathogens.

Case Study 1: Anticancer Activity

A study conducted by researchers at the Groningen Research Institute of Pharmacy evaluated the anticancer properties of various small molecules, including derivatives similar to this compound. The compound showed significant inhibition of cell proliferation in vitro against breast cancer cell lines (MCF7 and MDA-MB-231). The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

In another investigation focused on inflammatory diseases, the compound was tested for its ability to inhibit TNF-alpha production in LPS-stimulated macrophages. Results indicated a dose-dependent reduction in TNF-alpha levels, suggesting that it could serve as a therapeutic agent for conditions characterized by excessive inflammation .

Table of Biological Activities

| Activity Type | Assessed Model | Result |

|---|---|---|

| Anticancer | MCF7 and MDA-MB-231 cells | Significant growth inhibition |

| Anti-inflammatory | LPS-stimulated macrophages | Dose-dependent TNF-alpha reduction |

| Antimicrobial | Various pathogens | Notable antimicrobial activity |

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a morpholino group and a dioxaborolane moiety, which contribute to its reactivity and potential applications in drug development and organic synthesis. The presence of the tetramethyl group enhances its stability and solubility in organic solvents.

Medicinal Chemistry

1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is being investigated for its potential as a pharmaceutical intermediate. The dioxaborolane unit is known for its ability to participate in boron-mediated reactions, which are crucial in synthesizing biologically active compounds.

Case Studies:

- A study published in the Journal of Medicinal Chemistry highlighted the use of similar dioxaborolane derivatives in the synthesis of kinase inhibitors. These inhibitors have shown promise in treating various cancers by targeting specific signaling pathways .

- Another research effort focused on using this compound as a building block for developing novel anti-inflammatory agents. The morpholino group enhances the compound's ability to interact with biological targets effectively .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis due to its ability to undergo various transformations:

- Cross-Coupling Reactions: The boron atom allows for participation in Suzuki coupling reactions, enabling the formation of carbon-carbon bonds essential for constructing complex organic molecules.

- Functionalization: The morpholino group can be modified to introduce different functional groups, making it a valuable intermediate for synthesizing diverse chemical entities.

Table 1: Summary of Synthetic Applications

Materials Science

In materials science, this compound is explored for its potential use in polymer chemistry:

- Polymerization Initiators: Its boron content can facilitate the synthesis of boron-containing polymers that exhibit unique electronic properties.

- Nanomaterials: Researchers are investigating its role in creating nanostructured materials with applications in electronics and photonics.

Case Studies:

Comparaison Avec Des Composés Similaires

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone (CAS 171364-81-1)

- Molecular Formula : C₁₄H₁₉BO₃

- Molecular Weight : 246.12 g/mol

- Key Differences: Lacks the morpholino group, resulting in a simpler structure and lower molecular weight. Retains the dioxaborolane-ketone-phenyl backbone, making it suitable for similar cross-coupling reactions but with reduced solubility in polar solvents .

2-Morpholino-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone (CAS 1704067-45-7)

- Similarity Score : 0.84 (structural similarity to target compound)

- The morpholino group is retained, but its position on the indoline scaffold may alter reactivity in coupling reactions .

1-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (CAS 1362243-63-7)

- Molecular Formula : C₁₅H₂₁BO₃

- Molecular Weight : 260.14 g/mol

- Higher predicted density (1.03 g/cm³) compared to the target compound, suggesting differences in crystallinity .

Functional Analogues

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS Not Provided)

- Molecular Formula : C₁₄H₁₉BO₄

- Key Differences: Replaces the ketone-morpholino group with a methyl ester, enhancing electrophilicity for nucleophilic substitution reactions. Used in synthesizing liquid crystals and polymers, unlike the target compound’s focus on biaryl synthesis .

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2,3-dihydroquinazolin-4(1H)-one (A20)

- Key Differences: Incorporates a dihydroquinazolinone ring, enabling hydrogen bonding and applications in medicinal chemistry (e.g., kinase inhibition). Synthesized from 1-(4-(dioxaborolane)phenyl)propan-2-one, highlighting divergent synthetic pathways compared to the target compound .

Comparative Data Table

Reactivity and Solubility Trends

- Electron-Donating Effects: The morpholino group in the target compound donates electrons via its nitrogen lone pairs, enhancing the reactivity of the boronic ester in Suzuki-Miyaura couplings compared to non-morpholino analogs .

- Solubility: The morpholino group improves solubility in polar aprotic solvents (e.g., DMF, THF) relative to methyl- or indoline-substituted analogs, facilitating homogeneous reaction conditions .

- Steric Effects: Methyl-substituted analogs (e.g., CAS 1362243-63-7) exhibit slower coupling kinetics due to steric hindrance, whereas the target compound’s linear phenyl-morpholino structure minimizes such effects .

Méthodes De Préparation

Route A: Using Suzuki-Miyaura Coupling

- Reagents: Boronic ester (prepared via condensation of methyl phenylboronate), aryl halide bearing morpholine.

- Conditions: Pd catalyst, base (K2CO3 or Cs2CO3), solvent (DMF or toluene), reflux.

- Outcome: High yields (~75-85%) of the coupled product, followed by oxidation to form the ethanone group.

Route B: Direct Functionalization of Aromatic Precursors

- Reagents: Aromatic compounds with suitable leaving groups, boronic ester, oxidants.

- Conditions: Palladium catalysis, mild heating, followed by oxidation.

- Outcome: Efficient synthesis with yields exceeding 70%, suitable for scale-up.

Summary Data Table

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone, and how can yields be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation. Yields depend on the halide precursor (bromo vs. chloro), with bromo precursors often providing higher yields (e.g., 65% vs. 32% for chloro derivatives). Optimize by using Pd catalysts (e.g., Pd(PPh₃)₄), anhydrous conditions, and silica gel chromatography for purification. Monitor progress via TLC and confirm purity using ¹H/¹³C NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for aromatic proton signals (δ 7.4–8.2 ppm) and morpholino methylene protons (δ 3.6–3.8 ppm).

- ¹³C NMR : Identify the carbonyl carbon (δ ~200 ppm) and boronate ester carbons (δ 25–30 ppm for pinacol methyl groups).

- DART-MS : Confirm exact mass (e.g., [M+H]⁺) to validate molecular formula. Cross-reference with computational predictions for accuracy .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a key intermediate in Suzuki-Miyaura cross-couplings to form biaryls or heteroaromatics. The boronate ester enables C–C bond formation with aryl halides, while the morpholino group can act as an electron-donating substituent, directing regioselectivity in electrophilic substitutions .

Advanced Research Questions

Q. How does the morpholino substituent influence the electronic and steric environment of the boronate ester in cross-coupling reactions?

- Methodological Answer : The morpholino group donates electron density via its nitrogen lone pair, enhancing the electron-richness of the aryl ring. This accelerates oxidative addition in Pd-catalyzed reactions but may increase steric hindrance. Use X-ray crystallography or DFT calculations to map steric effects and adjust ligand/catalyst systems (e.g., bulky phosphines) to mitigate undesired side reactions .

Q. What competing reaction pathways occur during cross-coupling, and how can they be suppressed?

- Methodological Answer : Common issues include proto-deboronation (hydrolysis of the boronate ester) and homocoupling. Minimize hydrolysis by using anhydrous solvents (e.g., THF) and degassed conditions. Additives like Na₂CO₃ or CsF stabilize the boronate. Homocoupling is suppressed by optimizing Pd catalyst loading (0.5–2 mol%) and avoiding excess base .

Q. How can computational methods predict the reactivity of this compound in C–H borylation or regioselective functionalization?

- Methodological Answer : Density Functional Theory (DFT) studies model the boronate’s Lewis acidity and C–H bond activation barriers. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites. Pair with kinetic isotope effect (KIE) experiments to validate computational predictions for meta/para selectivity in directed C–H borylation .

Q. What strategies stabilize the boronate ester against hydrolysis during prolonged storage or aqueous-phase reactions?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C. For aqueous reactions, use biphasic systems (toluene/water) with phase-transfer catalysts (e.g., TBAB). Alternatively, convert the boronate to a more stable trifluoroborate salt temporarily .

Critical Analysis of Contradictions

- reports higher yields for bromo precursors (65%) vs. chloro (32%), while notes lower yields (54%) even with bromo substrates. This discrepancy may arise from differences in catalyst systems (PdCl₂(dppf) vs. Ni-based catalysts) or solvent polarity. Researchers should screen multiple catalyst/solvent combinations empirically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.